molecular formula C11H11N5S B3084166 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-68-1

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084166
CAS No.: 1142208-68-1
M. Wt: 245.31 g/mol
InChI Key: LRMYEYWTFYAWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol (Molecular Formula: C11H11N5S, Molecular Weight: 245.30) is a high-purity chemical reagent designed for investigative research. This compound features a 1,2,4-triazine core, a scaffold recognized for its significant potential in medicinal chemistry . The 1,2,4-triazine structure is known to interact with biological targets through multiple mechanisms, including forming hydrogen bonds with key amino acid residues like Lys124 and Asp102, which significantly increases binding affinity to enzymatic pockets . The primary research value of this indole-triazine derivative lies in the field of oncology, particularly as a potential inhibitor of the neddylation pathway . Compounds with this scaffold have demonstrated potent activity against various human tumor cell lines, including gastric carcinoma (MGC-803), prostate cancer (PC-3), and breast cancer (MCF-7) . The proposed mechanism of action involves the inhibition of NEDD8-Activating Enzyme (NAE), which subsequently blocks the neddylation process. This inhibition can prevent the formation of Ubc12-NEDD8 coupling products, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis through both endogenous and exogenous pathways . Furthermore, the indole moiety is a privileged structure in drug discovery, often contributing to favorable binding interactions and pharmacokinetic properties. This product is intended for non-clinical research applications, such as investigating neddylation mechanisms, screening for anticancer activity, and conducting structure-activity relationship (SAR) studies in medicinal chemistry. It is For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-1-2-8-6(5-7)3-4-13-8/h1-5,9,13H,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMYEYWTFYAWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-indolylamine with thiourea and a suitable aldehyde under acidic or basic conditions to form the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated triazine derivatives.

    Substitution: Various substituted triazine and indole derivatives.

Scientific Research Applications

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The indole and triazine rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiol group can form covalent bonds with target proteins, leading to changes in their activity.

Comparison with Similar Compounds

Key Observations :

  • Indole derivatives exhibit higher molecular weights compared to simpler aromatic substituents (e.g., phenyl).
  • The 5-indolyl group may enhance π-stacking in biological systems due to its planar structure .
2.2 Phenyl-Substituted Analogs

Phenyl-substituted triazines are simpler and often used as reference compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Amino-6-phenyl-1,6-dihydro-1,3,5-triazine-2-thiol Phenyl C9H10N4S 206.27 Baseline for comparison; used in safety studies .
4-Amino-6-(4-nitrophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 4-Nitrophenyl C9H9N5O2S 251.27 Nitro group introduces electron-withdrawing effects; may affect reactivity .
4-Amino-6-(3-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 3-Chlorophenyl C9H9ClN4S 240.71 Chlorine enhances lipophilicity; potential antimicrobial activity .
4-Amino-6-(2-methoxyphenyl)-1,6-dihydro-1,3,5-triazine-2-thiol 2-Methoxyphenyl C10H12N4OS 236.3 Methoxy group offers hydrogen-bonding capacity .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, chloro) increase molecular weight and may alter solubility.
  • Methoxy-substituted analogs could exhibit improved pharmacokinetic properties due to hydrogen bonding .
2.3 Other Aromatic Substituents
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
4-Amino-6-(1-naphthyl)-1,6-dihydro-1,3,5-triazine-2-thiol 1-Naphthyl C13H12N4S 256.33 Bulky substituent; potential for enhanced binding to hydrophobic pockets .
4-Amino-6-(5-methyl-2-furanyl)-1,6-dihydro-1,3,5-triazine-2-thiol 5-Methylfuranyl C8H10N4OS 210.26 Furanyl group introduces heteroatom diversity; possible metabolic instability .

Key Observations :

  • Naphthyl-substituted compounds have higher molecular weights, which may reduce aqueous solubility.
  • Furanyl analogs are lighter but may exhibit lower chemical stability due to the oxygen atom .

Structural and Functional Implications

  • Steric Effects : Bulky substituents (e.g., naphthyl) may hinder binding to enzymes but improve selectivity for larger active sites .
  • Bioactivity : Indole derivatives are frequently explored in oncology due to indole’s prevalence in bioactive natural products .

Biological Activity

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by the fusion of an indole moiety with a triazine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial , antiviral , and antitumor properties.

Chemical Structure and Properties

PropertyDescription
IUPAC Name4-amino-2-(1H-indol-5-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Molecular FormulaC₁₁H₁₁N₅S
Molecular Weight245.30 g/mol
CAS Number1142208-68-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The indole and triazine rings can bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiol group may form covalent bonds with target proteins, leading to alterations in their activity. This interaction is crucial for the compound's efficacy in various biological contexts.

Antimicrobial Activity

Research indicates that 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain bacterial strains have been reported as low as 0.125 μg/mL, indicating potent activity .

Antiviral Properties

The compound has also been explored for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication through interference with viral proteins or host cell pathways essential for viral life cycles.

Antitumor Activity

The antitumor potential of this compound has been a focal point of research. It has shown promise in inhibiting cancer cell proliferation across several cell lines. Notably:

  • IC50 values for various cancer cell lines have been reported in the range of 1.61 ± 1.92 µg/mL, suggesting significant cytotoxic effects .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol on human cancer cell lines:

Cell LineIC50 (µg/mL)Reference
A431 (epidermoid carcinoma)1.98 ± 1.22
U251 (glioblastoma)< 10
WM793 (melanoma)< 10

These findings highlight the compound's potential as a therapeutic agent in oncology.

Research Applications

4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol serves as a valuable building block in synthetic chemistry and medicinal research:

Synthesis and Derivatives

The synthesis typically involves the cyclization of appropriate precursors under controlled conditions. Variations in substituents can lead to derivatives with enhanced biological activities or novel properties .

Future Directions

Ongoing research is focusing on optimizing the structure of this compound to improve its efficacy and selectivity against specific biological targets. Additionally, studies are being conducted to explore its mechanism of action in greater detail and assess its potential in combination therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol?

  • Methodology : One-pot multicomponent reactions are commonly employed. For example, microwave-assisted synthesis (70–100°C, 15–30 min) using cyanamide, aldehydes, and heterocyclic amines (e.g., indole derivatives) under acidic or basic conditions yields dihydrotriazine derivatives with high atom economy .
  • Key Considerations : Reaction pH (10–11) is critical to prevent dehydrogenation of the dihydrotriazine ring . Solvent selection (e.g., ethanol) affects crystallization, often forming solvates .

Q. How is the structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR : 1H^{1}\text{H} NMR signals at 5.70–5.77 ppm (sp3^3-hybridized C-H) and 13C^{13}\text{C} NMR peaks at 67.5–68.4 ppm confirm the dihydrotriazine core .
  • X-ray Crystallography : Resolves tautomerism (e.g., 5,6-dihydro vs. aromatic forms) and confirms ethanol clathrates (1:1 ratio) in crystal lattices .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate the molecular formula (C12_{12}H11_{11}N5_{5}S) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Experimental Design :

  • pH Control : Maintain pH 10–11 using NaOH or K2_2CO3_3 to suppress side reactions like Dimroth rearrangement or aromatization .
  • Microwave Irradiation : Reduces reaction time (from hours to minutes) and improves yield (85–95%) compared to conventional heating .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of indole derivatives, while ethanol aids in selective crystallization .
    • Data Analysis : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., 1,6-dihydro intermediates) and adjust stoichiometry dynamically .

Q. What spectroscopic or computational methods resolve tautomeric ambiguity in the dihydrotriazine ring?

  • Approaches :

  • Variable Temperature NMR : Detects tautomeric equilibria by observing signal splitting at elevated temperatures .
  • DFT Calculations : Predict thermodynamic stability of tautomers (e.g., 5,6-dihydro vs. 1,6-dihydro forms) using Gaussian09 with B3LYP/6-31G(d) basis sets .
  • IR Spectroscopy : N-H stretching (3200–3400 cm1^{-1}) and C=S vibrations (1100–1250 cm1^{-1}) differentiate thiol and thione tautomers .

Q. How do substituents on the indole moiety influence the compound’s stability and reactivity?

  • Case Study : Electron-withdrawing groups (e.g., nitro at indole C-4) reduce stability due to increased ring strain, while electron-donating groups (e.g., methoxy) enhance solubility in aqueous buffers .
  • Experimental Validation : Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS degradation profiling identify hydrolytically labile sites (e.g., C-S bond cleavage) .

Q. What strategies address contradictions in reported bioactivity data for structurally similar triazine derivatives?

  • Root Cause Analysis :

  • Purity Discrepancies : Use COA (Certificate of Analysis) verification via HPLC-UV/ELSD (≥98% purity) and trace metal analysis (ICP-MS) to rule out catalyst residues .
  • Solvate vs. Anhydrous Forms : Powder X-ray diffraction (PXRD) distinguishes crystalline forms, which may exhibit differing bioactivity .
    • Meta-Analysis : Cross-reference bioassay protocols (e.g., ATPase inhibition vs. kinase assays) to contextualize conflicting results .

Methodological Resources

Q. How to validate synthetic yields when scaling up from mg to gram quantities?

  • Scale-Up Protocols :

  • Batch Reactor Optimization : Adjust stirring rates (≥500 rpm) to ensure homogeneity in viscous mixtures .
  • In-line FTIR : Monomers and intermediates in real-time to maintain reaction consistency .
    • Yield Calculation : Gravimetric analysis post-recrystallization (ethanol/water) vs. NMR internal standard (e.g., 1,3,5-trimethoxybenzene) .

Q. What are the best practices for handling air- and moisture-sensitive intermediates during synthesis?

  • Lab Techniques :

  • Schlenk Line : For anhydrous reactions under nitrogen/argon .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent oxidation of thiol groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(1H-indol-5-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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